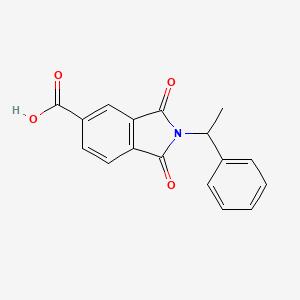

1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid

Description

1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid is a substituted isoindoline derivative characterized by a 1-phenylethyl group at the 2-position and a carboxylic acid moiety at the 5-position of the isoindoline ring. Its molecular formula is C₁₇H₁₃NO₄, with a molecular weight of 295.30 g/mol (CAS: 216681-74-2) . The compound has been explored in medicinal chemistry, particularly for its structural similarity to phthalimide-based analogs that modulate biological targets such as lipoprotein lipase .

Properties

IUPAC Name |

1,3-dioxo-2-(1-phenylethyl)isoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-10(11-5-3-2-4-6-11)18-15(19)13-8-7-12(17(21)22)9-14(13)16(18)20/h2-10H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRNOMMOXNXUPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride as starting materials . The reaction is typically carried out under reflux conditions in methanesulfonic acid (MsOH) and methanol (MeOH), yielding the desired product in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is utilized in proteomics research to study protein interactions and functions . In medicine, derivatives of this compound have shown potential as antiviral, anti-inflammatory, and anticancer agents . Additionally, it has applications in the pharmaceutical industry for the development of new drugs .

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of isoindoline derivatives are highly dependent on substitutions at the 2-position. Below is a detailed comparison of 1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid with structurally related analogs:

Structural and Physicochemical Properties

Research Findings and Limitations

- Discontinuation of Target Compound : The discontinuation of this compound in commercial catalogs may reflect challenges in synthesis, stability, or efficacy compared to analogs like the 2-(p-tolyl) or 2-benzyl derivatives.

- Gaps in Data: Limited biological activity data for the target compound necessitate further studies to correlate its structure with function, particularly in comparison to well-characterized analogs like the lipoprotein lipase agonists .

Biological Activity

1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid (CAS Number: 216681-74-2) is a compound belonging to the isoindoline class, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The molecular formula of this compound is C₁₇H₁₃NO₄. Its structure features a dioxo group and an isoindoline core, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cell division.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 12 | Cell cycle arrest |

| A549 (Lung) | 18 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties . It has been reported to reduce pro-inflammatory cytokine levels in vitro and in vivo models. This suggests potential applications in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels compared to the control group.

Targeting Signaling Pathways

The biological effects of this compound are mediated through various signaling pathways:

- NF-kB Pathway : Inhibition of NF-kB signaling contributes to its anti-inflammatory effects.

- MAPK Pathway : Modulation of MAPK pathways affects cell proliferation and apoptosis.

Pharmacokinetics and Safety Profile

Preliminary studies suggest that the compound has favorable pharmacokinetic properties with moderate bioavailability. However, it is classified as an irritant, necessitating caution in handling.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid, and what parameters critically influence yield?

- Methodological Answer : Synthesis often involves cyclocondensation reactions. For example, derivatives of isoindoline carboxylic acids are synthesized via refluxing 3-formyl-indole precursors with aminothiazolones or thioureas in acetic acid under controlled stoichiometry (1.1:1.0 molar ratios) . Key parameters include reaction time (3–5 hours), temperature (reflux conditions), and purification steps (e.g., recrystallization). Yield optimization requires precise control of substituent reactivity, as seen in analogous compounds like 2-(2-methoxyphenyl)-1,3-dioxoisoindoline derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : To assess purity and detect byproducts.

- NMR (¹H/¹³C) : For confirmation of the isoindoline core and substituent placement (e.g., phenylethyl group).

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₁₈H₁₅NO₃ derivatives have a theoretical mass of ~293.32 g/mol) .

- FTIR : To identify functional groups (e.g., carboxylic acid C=O stretches near 1700 cm⁻¹).

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Stability testing under varying conditions (light, humidity, temperature) is critical. Analogous carboxylic acid derivatives (e.g., indole-5-carboxylic acids) show sensitivity to moisture and require storage in desiccated environments at 2–8°C . Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis can predict shelf-life .

Advanced Research Questions

Q. How can computational quantum chemistry guide the optimization of reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates. For example, ICReDD’s approach combines reaction path searches with experimental validation to reduce trial-and-error steps . Computational tools like COMSOL Multiphysics enable simulations of reaction kinetics, optimizing parameters like solvent polarity or catalyst loading .

Q. What strategies resolve contradictions in reported synthetic yields for isoindoline derivatives?

- Methodological Answer : Contradictions often arise from differences in reaction conditions or analytical methods. Systematic meta-analysis of literature data (e.g., comparing solvent systems, catalysts, or workup procedures) can identify critical variables. For instance, yields for indole-carboxylic acid derivatives vary significantly with substituent electronic effects (e.g., electron-withdrawing groups reduce cyclization efficiency) .

Q. How can researchers leverage machine learning to predict physicochemical properties (e.g., solubility, LogP) of this compound?

- Methodological Answer : Machine learning models trained on datasets of structurally similar compounds (e.g., indole/isoindoline derivatives) can predict properties like LogP (e.g., 1.63 for 2-carboxy-5-fluoro-1H-indole-3-acetic acid) . Tools like PubChem’s computed properties or EPA DSSTox databases provide training data for regression models .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer : Membrane separation or preparative HPLC with gradient elution (e.g., C18 columns, acetonitrile/water mobile phase) are effective. For scale-up, simulated moving bed (SMB) chromatography or crystallization under controlled pH (to exploit carboxylic acid solubility) may improve purity .

Q. How can degradation pathways of this compound be elucidated under stressed conditions (e.g., oxidative, thermal)?

- Methodological Answer : Stress testing with LC-MS/MS identifies degradation products. For example, thermal degradation of isoindoline derivatives may lead to decarboxylation or ring-opening. Radical scavengers (e.g., BHT) can mitigate oxidative pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.